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Compound of Interest

Compound Name: DIBENZ(a,h)ANTHRACENE

Cat. No.: B1670416

Dibenzol[a,h]anthracene is a pentacyclic aromatic hydrocarbon consisting of five fused benzene
rings.[1][2] It is a colorless to light yellow crystalline solid.[3][4] This compound is characterized
by its low water solubility and low volatility, leading to its prevalence in solid form, often bound
to particulate matter in the environment.[1]

Table 1: Chemical Identification of Dibenzo[a,h]anthracene

Identifier Value

IUPAC Name Benzo[Kk]tetraphene[1]

Synonyms 1,2:5,6-Dibenzanthracene, DBA[1][4][5]
CAS Number 53-70-3[1][4][5]

Molecular Formula C22H14[5][6]

Molecular Weight 278.35 g/mol [5][6]

InChl Key LHRCREOYAASXPZ-UHFFFAOY SA-N[4][5]

Table 2: Physicochemical Data for Dibenzo[a,h]anthracene
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Property Value

Melting Point 262-265 °C[1][3]
Boiling Point 524 °C[3][7]
Density 1.28 g/cm3[6]
Water Solubility 0.001 mg/L[6]

log P (Octanol/Water) 6.75[7]

Vapor Pressure 3 x 10722 mm Hg[6]

Spectroscopic and Crystallographic Data

The structure of Dibenzo[a,h]anthracene has been elucidated and confirmed through various
analytical techniques.

Table 3: Key Spectroscopic Data for Dibenzo[a,h]anthracene

Technique Key Data Points

Chemical shifts (8, ppm): 9.155, 8.875, 7.962,

H NMR (in CDCls
( ) 7.918, 7.763, 7.722, 7.653

Key m/z fragments: 278 (M+), 276, 252[8][9][10]

Mass Spectrometry (EI) (1]

Excitation Peak: 301 nm; Emission Peak: 396

UV/Vis Spectroscopy [12]
nm

IR Spectroscopy Data available in NIST WebBook[11][13]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of
Dibenzo[a,h]anthracene. Below are generalized protocols based on established methodologies
for PAH analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Analysis

This protocol is adapted from methods for analyzing PAHs in environmental and biological
matrices.[9][13][14][15]

e Sample Preparation (Extraction and Cleanup):

For solid samples (e.g., soil, tissue), perform Soxhlet or ultrasonic extraction using a
suitable solvent like hexane or dichloromethane.

Concentrate the extract using a Kuderna-Danish (K-D) evaporator.

For samples with interfering compounds (e.g., lipids, pigments), a cleanup step is
necessary. This is typically achieved using column chromatography with silica gel or
Florisil.

Elute the PAH fraction from the column and concentrate it again under a gentle stream of
nitrogen.

Prior to analysis, spike the final extract with an internal standard (e.g., Chrysene-d12,
Perylene-d12) for accurate quantification.

Instrumentation and Conditions:

o Gas Chromatograph: Agilent 7890A or equivalent.

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series,
Shimadzu GCMS-TQ8050 NX).

Column: A PAH-specific column (e.g., SH-I-PAH, DB-5ms) is recommended for optimal
separation of isomers.

Oven Temperature Program: An example program starts at 70°C, ramps to 180°C, then to
230°C, and finally to a higher temperature like 280-300°C to ensure elution of all PAHs.
[13]
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o Injector: Splitless injection mode is typically used for trace analysis.

o lonization: Electron lonization (El) at 70 eV.

o Data Acquisition and Analysis:

o Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high
selectivity and sensitivity.

o Establish specific precursor-to-product ion transitions for Dibenzo[a,h]anthracene (e.g.,
m/z 278 -> 276, 278 -> 252) and the internal standards.[10][15]

o Create a multi-point calibration curve using certified reference standards to quantify the
concentration in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general steps for obtaining a *H NMR spectrum.[8][16]
e Sample Preparation:

o Dissolve a small amount (e.g., 8 mg) of Dibenzo[a,h]anthracene in a deuterated solvent,
typically chloroform-d (CDCIs), in a 5-mm NMR tube.[8]

o Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
 Instrumentation and Parameters:

o Spectrometer: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a
frequency such as 90 MHz or 400 MHz.[8][16]

o Acquisition: Acquire the *H NMR spectrum at room temperature.

o Referencing: Use the residual solvent peak (e.g., CHCIs at 7.26 ppm) as an internal
reference for chemical shifts.

o 2D NMR: For unambiguous signal assignment, perform 2D NMR experiments such as
COSY, HSQC, and HMBC.
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X-ray Crystallography

While a specific protocol for Dibenzo[a,h]anthracene is not detailed in the provided results, a
general workflow for small molecule crystallography is as follows.[17][18][19]

o Crystallization:

o Grow single crystals of Dibenzo[a,h]anthracene suitable for X-ray diffraction. This is a
critical and often challenging step, typically achieved by slow evaporation of a saturated
solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

o Data Collection:
o Mount a suitable single crystal on a goniometer head.

o Use a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Ka or
Cu Ka) and a detector.

o Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to
minimize thermal motion).

e Structure Solution and Refinement:
o Process the collected diffraction data (integration and scaling).

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the structural model against the experimental data using least-squares methods to
improve the fit and determine precise bond lengths, bond angles, and other geometric
parameters.

Metabolic Activation and Carcinogenicity

Dibenzo[a,h]anthracene is not directly carcinogenic but requires metabolic activation to exert its
genotoxic effects. This process, primarily occurring in the liver, involves a series of enzymatic
reactions that convert the parent compound into highly reactive intermediates capable of
binding to DNA and causing mutations.[1][3][6]
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The key pathway involves its metabolism by cytochrome P450 enzymes.[3][7] Studies have
shown that human CYP isoforms 1A2, 2C9, and 2B6 are active in its metabolism.[3] The
process begins with the formation of various dihydrodiols, with the trans-3,4-dihydrodiol being a
critical precursor to the ultimate carcinogenic form.[3] This dihydrodiol is further oxidized by
P450 enzymes to form a highly reactive bay-region 3,4-diol-1,2-epoxide. This diol-epoxide can
then form covalent adducts with cellular macromolecules, including DNA, leading to mutations
and potentially initiating cancer.[4][5]
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Caption: Metabolic activation pathway of Dibenzo[a,h]anthracene to its ultimate carcinogenic
form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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